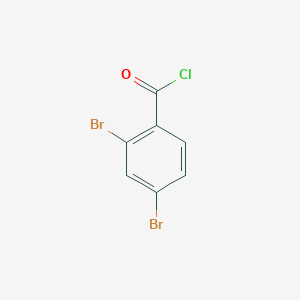

2,4-Dibromobenzoyl chloride

Übersicht

Beschreibung

2,4-Dibromobenzoyl chloride (2,4-DBC) is an organobromide compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents, such as ethanol, acetone, and ether. 2,4-DBC is also known as 2,4-dibromobenzoyl chloride, 2,4-dibromobenzoyl chloride, and 2,4-dibromobenzoyl chloride.

Wissenschaftliche Forschungsanwendungen

Catalytic Coupling in Organic Synthesis 2-Arylbenzoyl chlorides, including derivatives like 2,4-Dibromobenzoyl chloride, have been utilized in iridium-catalyzed annulative coupling with alkynes. This process selectively forms phenanthrene derivatives, important in synthesizing complex organic molecules (Nagata et al., 2014).

Sensor Development Derivatives of benzoyl chloride are explored for developing poly(vinyl chloride) (PVC)-based membrane electrodes. These sensors show potential in detecting specific ions, like nickel(II), highlighting their utility in analytical chemistry (Gupta et al., 2000).

Synthesis Techniques The synthesis of 2,4-dimethoxybenzoyl chloride, a related compound, involves methylation and chlorination. This demonstrates the versatile chemical manipulations possible with benzoyl chloride derivatives, useful in various synthetic routes (Wan You-zhi, 2007).

Enhancing Detection in Analytical Methods Benzoyl chloride derivatives are used in derivatization methods to increase detection sensitivity in liquid chromatography-mass spectrometry, particularly for estrogens in biological fluids. This enhancement is vital for accurate and sensitive analytical procedures (Higashi et al., 2006).

Phase Transfer Catalysis Compounds like benzyl triethyl ammonium chloride, which have a structural resemblance to benzoyl chlorides, act as effective catalysts in synthesizing complex organic compounds. This highlights the role of such structures in facilitating chemical reactions (Zhaole Lu, 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively . These reactions are fundamental in organic chemistry and are widely used in the synthesis of various organic compounds .

Mode of Action

2,4-Dibromobenzoyl chloride, like other acyl chlorides, is a reactive compound that readily undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the acyl chloride, leading to the substitution of the chloride ion and the formation of a new covalent bond . This property makes 2,4-Dibromobenzoyl chloride valuable in the synthesis of various organic compounds .

Biochemical Pathways

Given its reactivity, it can be involved in various synthetic pathways for the production of pharmaceuticals, dyes, and other organic compounds .

Pharmacokinetics

It’s important to note that acyl chlorides, including 2,4-Dibromobenzoyl chloride, can be irritating and corrosive, suggesting that they would have low bioavailability and could potentially cause tissue damage .

Result of Action

The molecular and cellular effects of 2,4-Dibromobenzoyl chloride are largely dependent on its reactivity. As an acyl chloride, it can react with various nucleophiles, leading to the formation of different products. These reactions can result in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes .

Action Environment

The action, efficacy, and stability of 2,4-Dibromobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles (such as amines or alcohols) can trigger reactions with 2,4-Dibromobenzoyl chloride . Additionally, factors such as temperature and pH can affect the rate of these reactions .

Eigenschaften

IUPAC Name |

2,4-dibromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHFYGRQWFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541177 | |

| Record name | 2,4-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59615-16-6 | |

| Record name | 2,4-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)